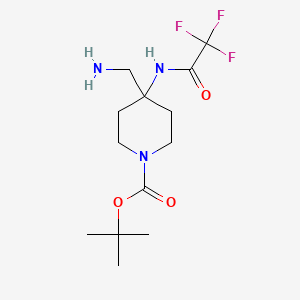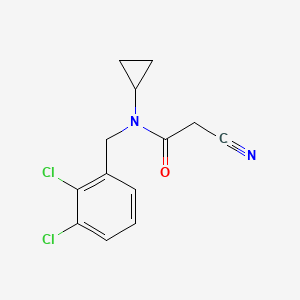![molecular formula C17H25NO6S B8312540 tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate CAS No. 135065-64-4](/img/structure/B8312540.png)
tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO6S. It is a morpholine derivative that features a tert-butyl group, a tosyloxymethyl group, and a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reaction of sodium hydride with N,N-dimethylformamide and mineral oil at temperatures ranging from 20°C to 80°C under an inert atmosphere.
Step 2: Heating the reaction mixture to 80°C under an inert atmosphere for 2.5 hours.
Step 3: Using tris-(dibenzylideneacetone)dipalladium(0), 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl, and caesium carbonate in 1,4-dioxane at 100°C for 29 hours under an inert atmosphere.
Step 4: Treating the reaction mixture with trifluoroacetic acid and chlorotriisopropylsilane in dichloromethane at 20°C for 0.67 hours.
Industrial Production Methods
Industrial production methods for ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxymethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine derivatives.
Aplicaciones Científicas De Investigación
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-Morpholin-2-ylmethanol hydrochloride
- Morpholin-2-ylmethanol hydrochloride
Uniqueness
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is unique due to the presence of the tosyloxymethyl group, which imparts distinct reactivity and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
135065-64-4 |
|---|---|
Fórmula molecular |
C17H25NO6S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m1/s1 |
Clave InChI |
LOBHRXDXENCDIZ-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(CCO2)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


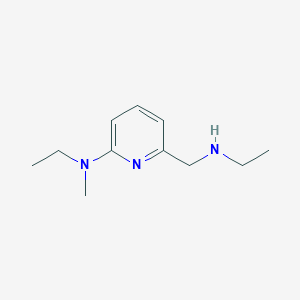


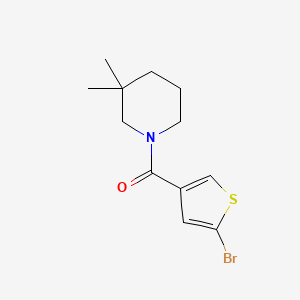

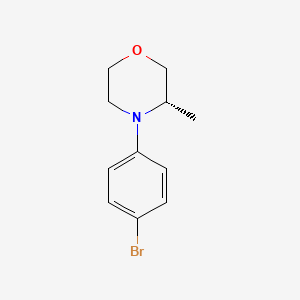

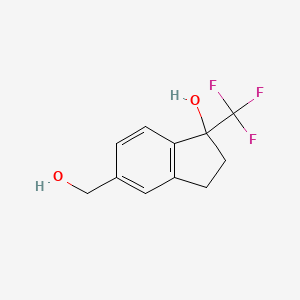
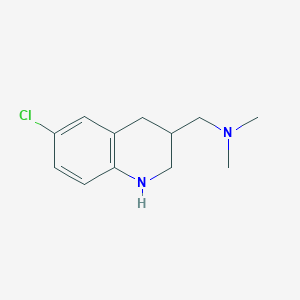

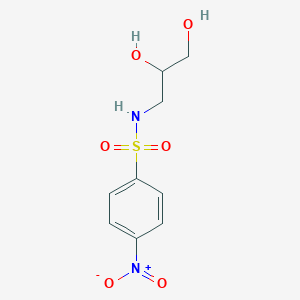
![6-Bromo-2-(1H-pyrazol-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8312534.png)
